Methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl
Description
Methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate, HCl is a tetrahydro-β-carboline derivative characterized by a 2-chloro-6-fluorophenyl substituent at the 1-position and a methyl ester group at the 3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Its structure combines a β-carboline core—known for interactions with neurotransmitter receptors and enzymes—with halogenated aromatic substitutions that modulate electronic and steric properties .
Properties
Molecular Formula |
C19H17Cl2FN2O2 |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H16ClFN2O2.ClH/c1-25-19(24)15-9-11-10-5-2-3-8-14(10)22-17(11)18(23-15)16-12(20)6-4-7-13(16)21;/h2-8,15,18,22-23H,9H2,1H3;1H |
InChI Key |
SXKSNYJBVSTOOO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1)C3=C(C=CC=C3Cl)F)NC4=CC=CC=C24.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of Schiff Base Intermediate
- Reactants: 2-chloro-6-fluoroaniline and an aldehyde (often an indole-3-carboxaldehyde derivative).
- Conditions: Typically conducted under reflux in anhydrous solvents such as ethanol or methanol.
- Mechanism: Nucleophilic attack of the aniline nitrogen on the aldehyde carbonyl forms an imine (Schiff base), which serves as a key intermediate for cyclization.
Cyclization to Tetrahydro-Beta-Carboline Core
- Catalysts: Acid catalysts (e.g., hydrochloric acid) or Lewis acids can be used to promote cyclization.
- Reaction: Intramolecular electrophilic aromatic substitution or Pictet-Spengler reaction leads to ring closure forming the tetrahydro-beta-carboline skeleton.
- Yields: Optimized protocols report yields between 85-95% for this step.
Esterification and Salt Formation
- Esterification: The carboxylic acid group is esterified using methanol in the presence of catalytic acid (e.g., HCl or sulfuric acid).
- Salt Formation: The hydrochloride salt is formed by treating the free base with hydrochloric acid, enhancing compound stability and solubility.
- Purification: Crystallization or chromatography is employed to isolate the pure hydrochloride salt.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| Schiff base formation | 2-chloro-6-fluoroaniline + aldehyde, reflux in EtOH | Formation of imine intermediate | 90-95 | Anhydrous conditions preferred |
| Cyclization (Pictet-Spengler) | Acid catalyst (HCl), reflux | Tetrahydro-beta-carboline core formed | 85-92 | Acid strength and temperature critical |
| Esterification | Methanol, catalytic HCl, reflux | Methyl ester introduced | 88-93 | Reaction monitored by TLC or HPLC |
| Hydrochloride salt formation | Treatment with HCl in solvent (e.g., Et2O) | Hydrochloride salt of target compound | 95-98 | Enhances solubility and stability |
Mechanistic Insights
- The Schiff base formation proceeds via nucleophilic attack of the aniline nitrogen on the aldehyde, followed by dehydration.
- The cyclization is a Pictet-Spengler type reaction where the imine carbon is electrophilic and attacked by the indole ring, forming the tetrahydro-beta-carboline ring.
- Esterification under acidic conditions involves protonation of the carboxyl group, facilitating nucleophilic attack by methanol.
- The hydrochloride salt formation is a simple acid-base reaction between the free base and HCl.
Analytical Techniques for Monitoring Preparation
- Thin Layer Chromatography (TLC): Used to monitor reaction progress, especially Schiff base formation and cyclization.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structure and stereochemistry; characteristic aromatic and aliphatic proton signals.
- Infrared (IR) Spectroscopy: Identifies ester carbonyl stretch (~1737 cm⁻¹) and amine N–H stretches (~3319 cm⁻¹).
- Mass Spectrometry (MS): Confirms molecular weight and isotopic pattern consistent with chlorine and fluorine substituents.
- Elemental Analysis: Validates compound purity and composition.
Summary Table of Key Preparation Steps and Conditions
This comprehensive synthesis approach ensures the efficient and reproducible preparation of Methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate, hydrochloride with high purity and yield, suitable for further pharmacological and chemical studies.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group at the 3-position undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying polarity or generating active metabolites.
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the ester carbonyl, while alkaline conditions involve nucleophilic attack by hydroxide ions. The chloro and fluoro substituents on the phenyl ring do not interfere due to their meta/para positioning relative to the ester.
Oxidation of the Tetrahydro-Beta-Carboline Core
The tetrahydro-beta-carboline ring can oxidize to form aromatic beta-carbolines, enhancing planarity and receptor-binding potential.
Key Findings :
-
CuBr₂ catalyzes aerobic oxidation efficiently, with electron-withdrawing groups (e.g., COOR) accelerating the reaction .
-
DDQ selectively oxidizes the C1–N2 bond without affecting halogen substituents.
Nucleophilic Aromatic Substitution
The 2-chloro-6-fluorophenyl group participates in selective substitutions. The fluorine atom at the 6-position is more reactive due to its smaller size and higher electronegativity compared to chlorine.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaN₃, DMF, 100°C, 8 hrs | Substitution of 6-F with azide | 1-(2-chloro-6-azidophenyl)-analog | 68% | |
| KSCN, CuI, DMSO, 80°C, 12 hrs | Replacement of 6-F with thiocyanate | 1-(2-chloro-6-thiocyanatophenyl)-analog | 72% |
Steric and Electronic Effects :
-
The 2-chloro group sterically hinders substitution at the ortho position, directing reactivity to the para-fluorine.
-
Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity and reaction rates.
Ring-Opening Reactions
Under strongly acidic conditions, the tetrahydro-beta-carboline ring opens, forming diketopiperazine derivatives.
| Conditions | Product | Application | Source |
|---|---|---|---|
| Conc. H₂SO₄, 0°C, 2 hrs | Diketopiperazine with chloro/fluorophenyl side chain | Intermediate for peptide mimics |
Mechanism : Protonation of the indole nitrogen induces ring scission, followed by rearrangement.
Cross-Coupling Reactions
The chloro substituent at the 2-position undergoes Suzuki-Miyaura coupling for aryl diversification.
| Catalyst System | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 80°C, 12 hrs | 1-(2-aryl-6-fluorophenyl)-analog | 65–80% |
Limitations : Steric hindrance from the adjacent fluorine reduces coupling efficiency with bulky boronic acids.
Salt Formation and Stability
The hydrochloride salt enhances solubility in polar solvents but decomposes under humid or alkaline conditions.
| Condition | Effect | Source |
|---|---|---|
| pH > 8.5 | Precipitation of free base | |
| 40°C/75% RH, 4 weeks | <5% degradation; stable in amber glass |
Comparative Reactivity of Analogues
A structural comparison with related compounds highlights substituent-dependent reactivity:
| Compound | Key Reaction | Rate Relative to Target Compound |
|---|---|---|
| Methyl 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate | Oxidation to β-carboline | 1.5× faster (electron-donating group) |
| Methyl 1-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate | Nucleophilic aromatic substitution | 0.3× slower (stronger deactivation) |
Scientific Research Applications
Medicinal Chemistry
Methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate, HCl is primarily studied for its potential therapeutic effects. Compounds in the beta-carboline family are known for their diverse biological activities.
Antidepressant and Anxiolytic Effects
Research indicates that beta-carbolines can exhibit anxiolytic and antidepressant properties. Methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate has been investigated for its ability to modulate neurotransmitter systems linked to mood regulation. Studies have shown that similar compounds can interact with serotonin receptors and GABAergic systems, which are crucial in the treatment of anxiety and depression .
Neuroprotective Properties
There is growing interest in the neuroprotective effects of beta-carbolines. Methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate may have applications in neurodegenerative diseases due to its antioxidant properties. Research has suggested that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis .
Neuropharmacology
The compound's interaction with various neurotransmitter receptors makes it a candidate for neuropharmacological studies.
Dopaminergic Activity
Beta-carbolines are known to affect dopaminergic pathways. The specific structure of methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate may enhance its affinity for dopamine receptors. This could lead to potential applications in treating conditions like Parkinson's disease or schizophrenia where dopaminergic dysregulation occurs .
Cognitive Enhancement
There is evidence suggesting that beta-carbolines can influence cognitive functions positively. Methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate may enhance learning and memory processes by modulating cholinergic transmission .
Organic Synthesis
In synthetic organic chemistry, methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate serves as a versatile intermediate.
Synthesis of Complex Molecules
The compound can be utilized as a building block for synthesizing more complex organic molecules. Its structure allows for various functional group transformations that can lead to the development of new pharmaceuticals or agrochemicals .
Photochemical Reactions
Recent studies have explored the use of beta-carbolines in photochemical reactions due to their ability to absorb light and facilitate chemical transformations under UV irradiation. This property can be harnessed for developing new synthetic methodologies that are more environmentally friendly .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substitution Patterns and Structural Variations
The target compound differs from other β-carbolines in substituent placement and functional groups:
- Methyl (1S,3S)-1-(4-Chlorophenyl)-2,3,4,9-Tetrahydro-1H-Beta-Carboline-3-Carboxylate (III)
- Methyl (1S,3R)-1-(4-Chlorophenyl)-2-(Chloroacetyl)-2,3,4,9-Tetrahydro-1H-Beta-Carboline-3-Carboxylate (XVIII)
Key Structural Differences
Analytical and Spectroscopic Comparisons
- IR Spectroscopy :
- 1H-NMR :
Pharmacological and Bioactivity Comparisons
Anti-Inflammatory Potential vs. Indolinone Derivatives
- 1-(2-Chloro-6-Fluorophenyl)-5-Methylindolin-2-One (1): Structure: Indolinone core with 2-chloro-6-fluorophenyl and methyl groups. Hydrolysis: Stable at pH 1.2 and 7.4, releasing lumiracoxib .
Comparison with Target Compound :
- The β-carboline core may target different pathways (e.g., serotonin receptors) compared to the COX-2 inhibition of indolinone derivatives.
- The HCl salt of the target compound likely improves bioavailability over the neutral indolinone .
Bioactivity Clustering and Structural Correlations
- highlights that structurally similar compounds cluster by bioactivity. The 2-chloro-6-fluorophenyl group in the target compound may confer unique target interactions compared to 4-chlorophenyl analogs (e.g., III, XVIII), which lack fluorine’s electronegative effects .
Biological Activity
Methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate, HCl is a compound that belongs to the beta-carboline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a beta-carboline core structure with a methyl ester and a chlorofluorophenyl substituent. The presence of these functional groups may influence its biological activity by modulating interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that beta-carboline derivatives exhibit significant anticancer properties. For instance, compounds related to beta-carbolines have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms:
- Apoptosis Induction : Research shows that beta-carboline derivatives can activate apoptotic pathways in cancer cell lines. For example, ethyl β-carboline-3-carboxylate (β-CCE) has been shown to induce apoptosis in cervical cancer cells by increasing reactive oxygen species (ROS) levels and activating the p38/MAPK signaling pathway .
- Cytotoxicity : The cytotoxic effects of beta-carbolines often correlate with their ability to increase oxidative stress within cancer cells. The induction of ROS leads to mitochondrial dysfunction and subsequent cell death .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Ethyl β-carboline-3-carboxylate | SiHa (cervical cancer) | 10 | ROS induction, p38/MAPK activation |
| Methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate | TBD | TBD | TBD |
Neuropharmacological Effects
Beta-carbolines are also known for their interactions with neurotransmitter systems. They can act as ligands for serotonin receptors (5-HT1A and 5-HT2A), which are crucial in regulating mood and anxiety:
- Anxiolytic Effects : Some studies suggest that certain beta-carbolines can mitigate anxiety through their action on serotonin receptors. This activity may be beneficial in developing treatments for anxiety disorders .
The biological activity of methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate may involve several mechanisms:
- Oxidative Stress Modulation : The compound appears to influence oxidative stress levels within cells. Elevated ROS levels can lead to apoptosis in cancer cells while potentially providing neuroprotective effects in neuronal cells.
- Receptor Interaction : By binding to serotonin receptors, this compound may alter neurotransmitter release patterns, impacting mood and anxiety.
Case Studies
In a study examining the effects of various beta-carboline derivatives on different cancer cell lines:
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this β-carboline derivative?
The compound is synthesized via a multi-step process involving cyclization and functionalization of precursor aromatic amines. Key steps include:
- Palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates to form the β-carboline core .
- Chloro/fluorophenyl substitution via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, optimized under inert conditions (e.g., argon atmosphere) .
- Esterification of the carboxylate group using methanol and catalytic HCl, followed by salt formation . Example reaction yields: ~97% for cyclization steps under optimized conditions .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Post-synthesis characterization involves:
- 1H-NMR spectroscopy : Assigning aromatic proton resonances (e.g., δ 7.55–7.53 ppm for chlorophenyl protons) and stereochemical confirmation via coupling constants (e.g., J = 8–10 Hz for diastereotopic protons) .
- IR spectroscopy : Identification of carbonyl stretches (e.g., 1737 cm⁻¹ for ester groups) and secondary amine N–H stretches (3319 cm⁻¹) .
- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 417 for [M⁺]) and isotopic patterns consistent with chlorine/fluorine substituents .
- Elemental analysis : Validation of C, H, N content (e.g., ±0.3% deviation from theoretical values) .
Q. How does the substitution pattern (chloro/fluoro groups) influence the compound’s physicochemical properties?
- Electron-withdrawing effects : The 2-chloro-6-fluorophenyl group increases electrophilicity at the β-carboline core, enhancing reactivity in cross-coupling reactions .
- Lipophilicity : LogP values are elevated due to halogenated aryl groups, impacting solubility in aqueous buffers (e.g., <0.1 mg/mL in PBS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Contradictions often arise from assay-specific variables:
- Orthogonal validation : Use complementary techniques (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
- Solvent interference : DMSO concentrations >1% may alter protein conformation; validate using lower solvent tolerances .
- Batch variability : Ensure synthetic consistency via HPLC purity checks (>95%) and control for enantiomeric excess (e.g., chiral chromatography) .
Q. What strategies optimize enantiomeric purity during synthesis?
- Chiral auxiliaries : Use (1S,3R)-configured intermediates to control stereochemistry at the β-carboline core .
- Asymmetric catalysis : Employ palladium complexes with chiral ligands (e.g., BINAP) for enantioselective cyclization .
- Crystallization-induced resolution : Recrystallize diastereomeric salts (e.g., tartrate derivatives) to isolate desired enantiomers .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Docking studies : Map the chloro/fluorophenyl moiety into hydrophobic pockets of target proteins (e.g., serotonin receptors) .
- QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with IC50 values to predict activity trends .
- MD simulations : Assess conformational stability of the β-carboline scaffold under physiological pH (e.g., 7.4) .
Methodological Considerations
Q. What experimental design principles minimize artifacts in kinetic studies of this compound?
- Control for photodegradation : Conduct reactions in amber glassware under controlled light conditions .
- Temperature gradients : Use jacketed reactors (±0.5°C accuracy) to prevent side reactions during exothermic steps .
- Statistical rigor : Replicate experiments (n ≥ 3) and apply ANOVA to assess significance of yield variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
